Stereochemical Differentiation: (2S)-Enantiomer vs. (2R)-Enantiomer in Morpholine-Based Receptor Binding
The (2S) absolute configuration at the morpholine C-2 position is a critical determinant of biological activity in morpholine-based neurokinin receptor antagonists. In the benchmark study by Nishi et al. (2000), morpholine analogues with (S,R) absolute configuration exhibited high combined binding affinities for NK₁, NK₂, and NK₃ tachykinin receptors, while diastereomers with alternative configurations showed substantially reduced or negligible binding [1]. Although the specific binding data for (2S)-2-(3-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine have not been published in a peer-reviewed format, the class-level SAR established across multiple morpholine scaffolds demonstrates that the (2S) stereogenic center is a primary contributor to pharmacophoric geometry and target recognition [2]. The (2R) enantiomer (CAS 920802-28-4) is commercially available, and if substituted without enantiomeric validation, would be expected to produce a divergent, possibly inactive, biological profile. Procurement of the (2S) form with chiral purity certification (≥95% ee) is therefore mandatory for studies where stereochemical fidelity is coupled to pharmacological endpoint measurement.
| Evidence Dimension | Enantiomeric influence on receptor binding affinity (NK₁/NK₂/NK₃) |
|---|---|
| Target Compound Data | (S,R)-configured morpholine analogues: high combined NK₁/NK₂/NK₃ binding (exact values for compound 12/13 reported in Nishi et al. 2000); target compound (2S)-configured and predicted to follow this stereochemical SAR trend. |
| Comparator Or Baseline | Alternative diastereomers of morpholine analogues 12/13: substantially lower or no significant NK₁/NK₂/NK₃ binding (Nishi et al. 2000). Note: exact Ki/IC₅₀ values for the target compound are not publicly available. |
| Quantified Difference | Not directly quantifiable for the target compound; class-level SAR indicates enantiomeric configuration can govern activity vs. inactivity. |
| Conditions | Radioligand displacement assays using cloned human NK₁, NK₂, NK₃ receptors expressed in CHO cells (as described for class representatives). |
Why This Matters
For any receptor-binding or pharmacological study, the (2S) enantiomer is non-substitutable with the (2R) enantiomer or racemate, and chiral purity must be verified before use.
- [1] Nishi, T., Ishibashi, K., Takemoto, T., Nakajima, K., Fukazawa, T., Iio, Y., Itoh, K., Mukaiyama, O., & Yamaguchi, T. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665–1668. DOI: 10.1016/s0960-894x(00)00324-3. View Source
- [2] Nishi, T., Fukazawa, T., Ishibashi, K., Nakajima, K., Sugioka, Y., Iio, Y., Kurata, H., Itoh, K., Mukaiyama, O., Satoh, Y., & Yamaguchi, T. (1999). Combined NK₁ and NK₂ tachykinin receptor antagonists: synthesis and structure-activity relationships of novel oxazolidine analogues. Bioorganic & Medicinal Chemistry Letters, 9(6), 875–880. View Source
